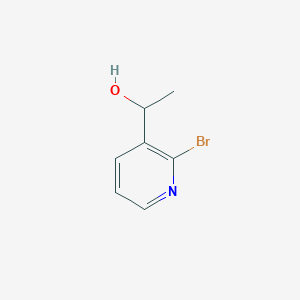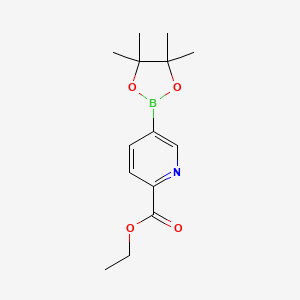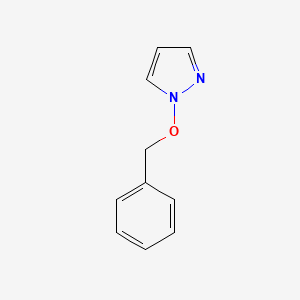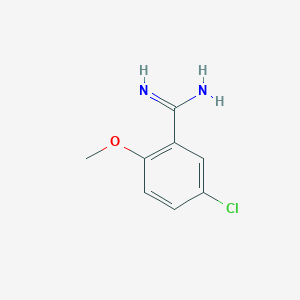
1-(2-溴吡啶-3-基)乙醇
描述
Molecular Structure Analysis
The molecular formula of “1-(2-Bromopyridin-3-yl)ethanol” is C7H8BrNO, and its molecular weight is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromopyridin-3-yl)ethanol” is a yellow oily liquid .科学研究应用
II型糖尿病治疗
源自1-(2-溴吡啶-3-基)乙醇的化合物已被研究用于其治疗II型糖尿病的潜力。 研究人员合成了新型嘧啶基硫脲化合物,这些化合物对α-葡萄糖苷酶表现出抑制活性,而α-葡萄糖苷酶是控制糖尿病的关键酶 .
手性吡啶醇合成
该化合物用于合成光学活性吡啶醇。 这些醇在各种化学合成中很重要,并且可以以高对映体过量制备,这对制药行业至关重要.
金属离子化学传感器开发
一种结构相关的化合物已被用作Eu3+等金属离子的化学传感器。 能够以特异性检测此类离子在环境监测和医疗诊断中至关重要.
化学酶法合成中的不对称酰化
1-(2-溴吡啶-3-基)乙醇在化学酶法合成过程中发挥作用,特别是在脂肪酶催化的不对称酰化中。 这种方法是生产对映体纯化合物的主要方法,这对创建具有较少副作用的药物至关重要.
吡啶卡宾中间体的形成
该化合物参与通过热分解形成吡啶卡宾中间体。 这些中间体在各种有机合成反应中很有用.
小有机分子的合成
它作为合成小有机分子的前体,这些小有机分子可用于治疗糖尿病等疾病,展示了其在药物化学中的多功能性 .
药物发现的药效团
吡啶嘧啶药效团,包括1-(2-溴吡啶-3-基)乙醇,在药物发现中意义重大。 它已被用于创建具有广泛生物活性的化合物,包括抗菌和抗肿瘤作用 .
安全和危害
属性
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIQQANTYJKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84199-57-5 | |
| Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)



![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)



![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)